Clean Inactivity Fingerprint in FBW7 E3 Ligase Primary Screening Compared to Active Analogues
In an AlphaScreen-based biochemical high-throughput primary assay designed to identify activators of the E3 ligase FBW7 (AID 1259310), 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide was classified as inactive [1]. While the precise IC50 or activation percentage of the target compound was not reported, its inactivity stands in contrast to structurally related thiazole acetamide derivatives that have been reported to exhibit glucokinase (GK) activation, as disclosed in patent literature on thiazole amide GK activators [2]. This clean inactivity in a mechanistically distinct primary assay makes the compound a verified negative control candidate, whereas the 2-chloroacetamide and 2-(phenylthio)acetamide analogs have been less thoroughly characterized in public FBW7 activation screens.
| Evidence Dimension | Activity in FBW7 activation AlphaScreen primary assay (AID 1259310) |
|---|---|
| Target Compound Data | Inactive (qualitative outcome) |
| Comparator Or Baseline | Related thiazole amides (e.g., 2-(4-fluorophenoxy)-N-thiazol-2-yl amide derivatives) reported as glucokinase activators in patent US20020169174A1; no direct FBW7 data available |
| Quantified Difference | Qualitative difference: inactive vs. potentially active; no numeric ratio can be calculated. |
| Conditions | AlphaScreen biochemical high-throughput primary assay; compound tested as part of the NIH Molecular Libraries Program; specific concentration(s) not publicly disclosed. |
Why This Matters
Defined inactivity is a critical attribute when selecting a negative control for FBW7-targeted drug discovery campaigns, ensuring that observed effects in active analogs are not due to general thiazole reactivity.
- [1] PubChem BioAssay AID 1259310: AlphaScreen-based biochemical HTS to identify activators of FBW7. Result for CID 5032957: Inactive. National Center for Biotechnology Information (2026). View Source
- [2] Amide derivatives as GK activators. Patent US20020169174A1 (2002). Describes thiazole-2-yl amide derivatives as glucokinase activators. View Source
